molecular formula C9H8N4O2S B13701201 2-Amino-5-(3-methyl-2-nitrophenyl)-1,3,4-thiadiazole

2-Amino-5-(3-methyl-2-nitrophenyl)-1,3,4-thiadiazole

Cat. No.: B13701201
M. Wt: 236.25 g/mol
InChI Key: CJRACMUICPQJGF-UHFFFAOYSA-N
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Description

2-Amino-5-(3-methyl-2-nitrophenyl)-1,3,4-thiadiazole is a heterocyclic compound containing nitrogen and sulfur atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3-methyl-2-nitrophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-2-nitroaniline with thiocarbohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3-methyl-2-nitrophenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents such as thionyl chloride.

    Cyclization: Dehydrating agents like phosphorus oxychloride.

Major Products Formed

    Reduction: 2-Amino-5-(3-methyl-2-aminophenyl)-1,3,4-thiadiazole.

    Substitution: Various substituted thiadiazoles depending on the substituent introduced.

    Cyclization: Polycyclic heterocycles with potential biological activity.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic and optical properties.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-methyl-2-nitrophenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer cells, the compound may induce apoptosis by interacting with cellular pathways involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-nitrobenzophenone
  • 4-Amino-2-nitrophenol
  • 2-Amino-6-nitrobenzothiazole

Uniqueness

Compared to similar compounds, 2-Amino-5-(3-methyl-2-nitrophenyl)-1,3,4-thiadiazole is unique due to its specific substitution pattern and the presence of both nitro and amino groups on the aromatic ring

Properties

Molecular Formula

C9H8N4O2S

Molecular Weight

236.25 g/mol

IUPAC Name

5-(3-methyl-2-nitrophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H8N4O2S/c1-5-3-2-4-6(7(5)13(14)15)8-11-12-9(10)16-8/h2-4H,1H3,(H2,10,12)

InChI Key

CJRACMUICPQJGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=NN=C(S2)N)[N+](=O)[O-]

Origin of Product

United States

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